molecular formula C20H21BrN2O2 B287958 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

カタログ番号 B287958
分子量: 401.3 g/mol
InChIキー: KEEXONMGXLKWEZ-KPKJPENVSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one, also known as BRD6898, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. The compound was first synthesized in 2011 and has since been the subject of numerous scientific studies exploring its mechanism of action and potential applications.

作用機序

BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones, which are proteins that help package DNA in the nucleus, and recruit other proteins that control gene transcription. 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one works by binding to the bromodomain of BRD4, preventing it from interacting with acetylated histones and inhibiting its activity.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one can induce apoptosis, or programmed cell death, in cancer cells. The compound also inhibits the expression of genes that are involved in cell cycle progression and DNA replication, which can lead to cell cycle arrest and prevent cancer cell growth. In addition, 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one has been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent.

実験室実験の利点と制限

One advantage of using 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one in lab experiments is its specificity for BRD4, which means that it can target cancer cells while sparing healthy cells. However, one limitation is that the compound may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.

将来の方向性

There are several potential future directions for research on 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one. One area of interest is the development of combination therapies that incorporate 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one with other cancer treatments, such as chemotherapy or immunotherapy. Another potential direction is the investigation of 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one as a treatment for other diseases, such as inflammatory disorders or viral infections. Additionally, further research is needed to optimize the dosing and delivery of 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one in order to maximize its therapeutic potential.

合成法

The synthesis of 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one involves several steps, beginning with the reaction of 4-bromoacetophenone with ethyl cyanoacetate to form the intermediate compound 4-bromo-2-cyano-3-phenylbut-2-enoic acid ethyl ester. This intermediate is then reacted with dimethylamine and paraformaldehyde to form the final product, 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one.

科学的研究の応用

4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast, lung, and colon cancer. The compound works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By blocking the activity of BRD4, 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one can prevent the growth and proliferation of cancer cells.

特性

製品名

4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

分子式

C20H21BrN2O2

分子量

401.3 g/mol

IUPAC名

4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C20H21BrN2O2/c1-4-22-18-11-8-15(21)13-17(20(18)25)19(24)12-7-14-5-9-16(10-6-14)23(2)3/h5-13H,4H2,1-3H3,(H,22,25)/b12-7+

InChIキー

KEEXONMGXLKWEZ-KPKJPENVSA-N

異性体SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)N(C)C)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)N(C)C)Br

正規SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)N(C)C)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。